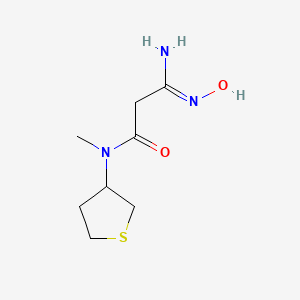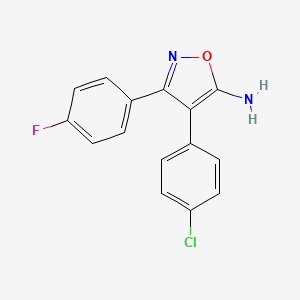
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Vue d'ensemble
Description
The compound “3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is likely a boronic ester, which are commonly used in organic synthesis . Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction .
Molecular Structure Analysis
The compound likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester group. This group is attached to a benzene ring, which is also bonded to a methoxy group and a nitrile group .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions. They can participate in cross-coupling reactions like the Suzuki reaction . They can also undergo hydroboration, a reaction where a boron-hydrogen bond is formed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile group could increase its polarity, and the boronic ester group could make it susceptible to hydrolysis .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Recent studies have highlighted the utility of derivatives of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the field of organic synthesis and structural analysis. For instance, Wu et al. (2021) synthesized compounds related to this chemical and characterized them using spectroscopy and X-ray diffraction. Their findings emphasized the consistency of the molecular structures optimized by Density Functional Theory (DFT) with crystal structures determined by X-ray single crystal diffraction, demonstrating the compound's utility in molecular structure analysis (Wu, Chen, Chen, & Zhou, 2021).
Boronic Acid Ester Intermediates
The compound and its derivatives are valuable as boronic acid ester intermediates. Huang et al. (2021) discussed the synthesis of such intermediates, which are pivotal in various chemical reactions. Their work underscores the compound's role in the creation of molecular structures with potential applications in material science and pharmaceuticals (Huang et al., 2021).
Fluorescence Probes and Detection of Hydrogen Peroxide
Lampard et al. (2018) explored the development of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes, based on this compound, show potential in biochemical and medical applications, especially in sensing and signaling specific chemical reactions in biological systems (Lampard et al., 2018).
Role in Photovoltaic Materials
The compound's derivatives have been utilized in the development of materials for photovoltaic applications. Liu et al. (2016) synthesized small molecular arylamine derivatives linked with this compound, demonstrating their enhanced thermal stability and efficiency as hole-transporting materials in perovskite solar cells (Liu et al., 2016).
Mécanisme D'action
Target of Action
It is known that boronic acid compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Boronic acid compounds are known to play a key role in the formation of c-c bonds, oxidation, and reduction reactions .
Biochemical Pathways
The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . It is also used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Result of Action
Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a crucial role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes such as proteases and kinases, influencing their activity through the formation of boronic ester bonds. These interactions can inhibit or activate enzyme functions, depending on the specific biochemical context. Additionally, this compound can bind to proteins and other biomolecules, affecting their structural conformation and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. This compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it may upregulate or downregulate the expression of genes involved in cell growth, differentiation, and apoptosis . These effects are cell type-specific and can vary depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound also interacts with nucleic acids, potentially affecting transcription and replication processes. Furthermore, it can modulate the activity of transcription factors, thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including disruptions in metabolic processes and organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can affect metabolic flux and alter the levels of specific metabolites. These interactions are essential for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is critical for its biological activity and effectiveness in various applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It may localize to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic uses .
Propriétés
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-6-10(9-16)7-12(8-11)17-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJIGXGUAVDWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674933 | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035266-33-1 | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420345.png)
![(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1420346.png)
![7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1420348.png)

![2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1420352.png)

![3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol](/img/structure/B1420354.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)



![1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1420364.png)
